molecular formula C21H15ClN2O2S2 B11977200 (3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11977200
M. Wt: 426.9 g/mol
InChI Key: ARRLRGBYALXTRO-ZCXUNETKSA-N
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Description

The compound “(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including thiazolidinone, indolinone, and chlorobenzyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.

    Indolinone Formation: The indolinone moiety can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the thiazolidinone and indolinone intermediates through a series of condensation reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl and thiazolidinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the indolinone and thiazolidinone rings.

    Substitution: Nucleophilic substitution reactions may occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Antimicrobial Activity: The thiazolidinone moiety is known for its antimicrobial properties.

Medicine

    Drug Development:

Industry

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the enzyme or biological system .

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one: Similar compounds might include other thiazolidinone derivatives or indolinone derivatives.

Uniqueness

    Structural Complexity: The combination of thiazolidinone, indolinone, and chlorobenzyl moieties in a single molecule is relatively unique.

    Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C21H15ClN2O2S2

Molecular Weight

426.9 g/mol

IUPAC Name

(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15ClN2O2S2/c1-2-11-23-20(26)18(28-21(23)27)17-14-8-4-6-10-16(14)24(19(17)25)12-13-7-3-5-9-15(13)22/h2-10H,1,11-12H2/b18-17-

InChI Key

ARRLRGBYALXTRO-ZCXUNETKSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S

Origin of Product

United States

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